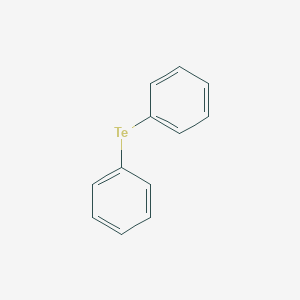

Diphenyltellurium

説明

Structure

2D Structure

特性

CAS番号 |

1202-36-4 |

|---|---|

分子式 |

C12H10Te |

分子量 |

281.8 g/mol |

IUPAC名 |

phenyltellanylbenzene |

InChI |

InChI=1S/C12H10Te/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H |

InChIキー |

XTCBHFKSTRGVMZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |

正規SMILES |

C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |

他のCAS番号 |

1202-36-4 |

同義語 |

diphenyl telluride diphenyltelluride |

製品の起源 |

United States |

Advanced Synthetic Methodologies and Precursor Chemistry of Diphenyltellurium and Its Derivatives

Modern Approaches to Diphenyltellurium Synthesis

The synthesis of organotellurium compounds, particularly this compound, has evolved significantly, with modern methodologies focusing on efficiency, selectivity, and sustainability. These approaches leverage a variety of tellurium precursors and reaction conditions to construct the target molecules.

The creation of the carbon-tellurium (C-Te) bond is the fundamental step in the synthesis of any organotellurium compound. asianpubs.org Various strategies have been developed to achieve this, ranging from the use of elemental tellurium to the transfer of organic groups from other metals. lookchem.comniscpr.res.in These methods provide access to a wide array of diaryl tellurides and their derivatives.

Elemental tellurium (Te(0)) serves as a direct and fundamental precursor for creating C-Te bonds. A highly efficient and catalyst-free, one-pot protocol has been developed for synthesizing symmetrical diaryl tellurides. This method involves the reaction of aryl iodides with elemental tellurium in the presence of potassium hydroxide (B78521) (KOH), affording the desired products in good to excellent yields. lookchem.com

Another common route involves the reaction of elemental tellurium powder with organometallic reagents like aryllithium or arylmagnesium halides. chemicalbook.com For instance, reacting phenylmagnesium bromide with tellurium generates a tellurophenolate intermediate (PhTeMgBr). wikipedia.org This intermediate is typically oxidized by air to produce diphenyl ditelluride ((C₆H₅Te)₂), an orange solid. chemicalbook.comwikipedia.org Diphenyl ditelluride is a versatile reagent that can be subsequently converted to this compound. For example, it can undergo a bimolecular homolytic substitution (S-H2) reaction with a phenyl radical, generated from phenylhydrazine (B124118) in the air, to yield diphenyl telluride. lookchem.com

A general procedure for synthesizing diaryl ditellurides, which are key precursors to diaryl tellurides, involves reacting an aryl halide with elemental tellurium and potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. chemicalbook.com

| Reactants | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Aryl Iodide, Te(0) | KOH | Symmetrical Diaryl Telluride | lookchem.com |

| Phenylmagnesium Bromide, Te(0) | 1. Ether solvent, 2. Air oxidation | Diphenyl Ditelluride | wikipedia.org |

| Aryllithium/Arylmagnesium Halide, Te(0) | Air or K₃[Fe(CN)₆] oxidation | Diaryl Ditelluride | chemicalbook.com |

| Aryl Halide, Te(0) | KOH, DMSO, 90 °C | Diaryl Ditelluride | chemicalbook.com |

Transmetalation is a fundamental organometallic reaction involving the transfer of an organic ligand from one metal to another. wikipedia.orgresearchgate.net This process is widely used in the synthesis of organotellurium compounds, where an aryl group is transferred from a more electropositive metal to a tellurium center. niscpr.res.inwikipedia.org

A clear example of this is the reaction between tellurium tetrahalides (TeBr₄) and organotin compounds. The synthesis of this compound dibromide has been achieved by reacting tellurium tetrabromide with tetraphenyltin (B1683108) in a toluene-ether solvent mixture. niscpr.res.in In this reaction, two phenyl groups are transferred from tin to tellurium. Similarly, reacting triphenyltin (B1233371) bromide with tellurium tetrabromide results in the formation of phenyltellurium tribromide. niscpr.res.in

Transmetalation is also a key step in many modern cross-coupling reactions. tcichemicals.com For example, a silver-catalyzed method has been developed for the cross-coupling of diaryl ditellurides with aryl boronic acids to produce unsymmetrical diaryl tellurides. rsc.org This reaction proceeds through the transfer of an aryl group from boron to a tellurium species coordinated to the silver catalyst. Furthermore, palladium-catalyzed reactions can utilize organotellurium compounds like this compound dichloride, which undergo transmetalation to form reactive organopalladium intermediates for subsequent transformations such as carbonylation. core.ac.uk

| Tellurium Precursor | Organometallic Reagent | Product | Reference |

|---|---|---|---|

| Tellurium Tetrabromide (TeBr₄) | Tetraphenyltin (Ph₄Sn) | This compound Dibromide (Ph₂TeBr₂) | niscpr.res.in |

| Diaryl Ditelluride | Aryl Boronic Acid | Unsymmetrical Diaryl Telluride | rsc.org |

| This compound Dichloride (Ph₂TeCl₂) | Forms Organopalladium Intermediate | Carbonylation Products | core.ac.uk |

Reductive pathways are integral to many synthetic routes for this compound and its derivatives, often involving the reduction of a Te(IV) species to a Te(II) or Te(-II) species. A common strategy begins with the preparation of aryltellurium trichlorides by reacting an arene with tellurium tetrachloride (TeCl₄). chemicalbook.comthieme-connect.de These Te(IV) compounds are then reduced to form diaryl ditellurides. A standard reducing agent for this transformation is sodium metabisulfite (B1197395) (Na₂S₂O₅). chemicalbook.com

Once the diaryl ditelluride is formed, it can be further reduced to generate an arenetellurolate. thieme-connect.de For example, diphenyl ditelluride is reduced by sodium in alcohol to form benzenetellurol (PhTeH) or its corresponding salt. sciencemadness.org These tellurolates are potent nucleophiles and can be used to synthesize a variety of other organotellurium compounds.

An alternative reductive approach involves the in-situ generation of sodium telluride (Na₂Te). This is achieved by reducing elemental tellurium with a reducing agent like sodium hydride in a suitable solvent such as N-methyl-2-pyrrolidone. The resulting sodium telluride is a highly efficient tellurating agent that can react with non-activated aromatic iodides to provide a simple and direct route to symmetrical diaryl tellurides. lookchem.com

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comnih.gov These principles, which include catalysis, atom economy, and the use of safer solvents, are increasingly being applied to organotellurium synthesis to enhance sustainability. acs.orgvapourtec.com

A key goal is to move from stoichiometric reagents to catalytic ones. acs.org The development of silver-catalyzed rsc.org and other transition-metal-catalyzed tcichemicals.com C-Te bond formations represents a step in this direction, as catalytic amounts of a metal are used instead of stoichiometric organometallic reagents. Designing one-pot reactions, such as the catalyst-free synthesis of diaryl tellurides from aryl iodides and elemental tellurium, aligns with green principles by minimizing waste and simplifying operations. lookchem.comskpharmteco.com The concept of atom economy, which maximizes the incorporation of all reactant materials into the final product, is also crucial. acs.org Direct dehydrative coupling strategies, where water is the only byproduct, are emerging as environmentally benign C-C bond-forming methods and provide a model for future C-Te bond formations. rsc.org

Electrocatalysis is emerging as a powerful and sustainable technology in organic synthesis. rsc.orgnih.gov It uses electrical energy to drive chemical reactions, often under mild conditions, bypassing the need for harsh chemical oxidants or reductants. rsc.org This approach is particularly aligned with green chemistry as it can improve energy efficiency and reduce chemical waste. vapourtec.com

In the context of organotellurium chemistry, electrocatalysis offers a promising strategy for C-Te bond formation. The process can generate highly reactive radical intermediates in a controlled manner, which can then engage in bond-forming reactions. rsc.org Research into the electrocatalytic synthesis of urea (B33335) via C-N coupling provides a strong precedent for applying this technology to C-Te bond formation. oaepublish.com The ability of electrocatalysis to facilitate challenging transformations has been demonstrated, and its application could lead to novel, resource-economical pathways for synthesizing this compound and its derivatives. nih.govresearchgate.net For example, an electrochemical cell could be used to reduce an aryl halide and a tellurium source, mediated by a catalyst, to form the desired C-Te bond directly, thus avoiding stoichiometric and often pyrophoric organometallic reagents.

Green Chemistry Principles in this compound Synthesis

Use of Bio-based Starting Materials

The integration of renewable resources into chemical manufacturing is a paramount goal for sustainable chemistry. In the context of organotellurium compounds, this remains an emerging field of research. While the direct synthesis of this compound from bio-based feedstocks is not yet a well-established methodology, related fields offer insights into potential future pathways.

Research has focused on utilizing bio-derived materials such as amino acids, furan (B31954) derivatives, carbohydrates, and lignin-based aromatics as precursors for various polymers, including polyurethanes. researchgate.net For instance, furan-based diisocyanates have been synthesized from methyl furoate, and cellulose (B213188) can be processed to yield valuable polyols for polymer synthesis. researchgate.netmdpi.com One study details the creation of bio-based polyurethanes from a swine manure bio-resin reacted with diisocyanates. thescipub.com These examples highlight a broader trend of converting biomass into functional chemical building blocks. chemmethod.comrsc.org The challenge lies in adapting these bio-derived aromatic or alkyl precursors for use in the specific organometallic reactions required for C-Te bond formation. Future research may focus on converting bio-derived phenols or aryl halides into suitable reagents for tellurium chemistry.

Mechanistic Insights into this compound Formation Pathways

The formation of the carbon-tellurium bond in this compound is typically accomplished through several key mechanistic routes, primarily involving powerful organometallic reagents or radical intermediates.

Nucleophilic Pathways via Organometallic Reagents: The most traditional and widely used methods involve the reaction of an organometallic compound, acting as a nucleophilic phenyl anion synthon, with an electrophilic tellurium source.

Grignard Reagents: The reaction using a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), is a cornerstone of organotellurium synthesis. The formation of the Grignard reagent itself is understood to proceed through a non-chain radical mechanism involving single electron transfer (SET) from magnesium metal to an aryl halide. utexas.eduleah4sci.com The resulting PhMgBr reagent, in which the carbon-magnesium bond is highly polarized, then acts as a potent nucleophile. utexas.edu When reacted with an electrophile like tellurium tetrachloride (TeCl₄), the mechanism is a nucleophilic substitution where the phenyl groups sequentially displace the chloride ions on the tellurium center. organic-chemistry.org

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds like phenyllithium (B1222949) (PhLi) serve as excellent nucleophiles. libretexts.org The carbon-lithium bond is highly polarized, rendering the carbon atom electron-rich and strongly basic and nucleophilic. mt.com The reaction with a tellurium electrophile follows a comparable nucleophilic addition or substitution mechanism to afford the diaryl telluride. libretexts.org

Radical Pathways: An alternative mechanistic approach involves radical species. A notable example is the bimolecular homolytic substitution (SH2) reaction. mdpi.com In this pathway, aryl radicals can be generated from precursors like arylhydrazines in the presence of an oxidant (e.g., air). These radicals then attack a diaryl ditelluride, displacing a phenyltellanyl radical and forming a new, unsymmetrical diaryl telluride. mdpi.com This method is particularly valuable for creating functionalized analogs under metal-free conditions. mdpi.com

Synthesis of Functionalized this compound Analogs

The utility of this compound compounds is greatly expanded by the introduction of functional groups onto the phenyl rings or by the creation of chiral centers. These modifications can tune the electronic, physical, and biological properties of the molecule.

Derivatization Strategies on Phenyl Rings

The synthesis of diaryl tellurides with specific functional groups on the aromatic rings can be achieved through several strategic approaches. These methods allow for the incorporation of a wide range of substituents, enabling the fine-tuning of the molecule's properties.

One common strategy is to begin with an already functionalized starting material. For example, substituted aryl halides can be used to prepare the corresponding Grignard or organolithium reagents, which are then reacted with a tellurium source. Alternatively, transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for forming C-Te bonds. mdpi.com

Key derivatization strategies include:

Palladium-Catalyzed Negishi Coupling: This method involves the reaction of diaryl tellurides with organozinc reagents, enabling the efficient preparation of asymmetrical biaryls and aryl acetylenes. core.ac.uk

Coupling with Arylboronic Acids: Unsymmetrical diaryl tellurides can be synthesized via the copper- or silver-catalyzed cross-coupling of arylboronic acids with diphenyl ditelluride. researchgate.netrsc.org These methods often tolerate various functional groups. researchgate.net

Reaction with Aryl Diazonium Salts: A convenient, metal-free synthesis of functionalized diaryl chalcogenides has been developed using the reaction of aryl diazonium tetrafluoroborates with diaryl dichalcogenides under ball-milling conditions. nih.gov

Radical-Based Methods: As mentioned previously, the SH2 reaction of aryl radicals generated from functionalized arylhydrazines with diaryl ditellurides allows for the selective formation of unsymmetrical diaryl tellurides bearing a wide array of functional groups. mdpi.com

The table below summarizes various synthetic routes to functionalized diaryl tellurides.

| Reagent 1 (Aryl Source) | Reagent 2 (Tellurium Source) | Catalyst/Conditions | Product Type |

| Aryl Diazonium Tetrafluoroborate | Diaryl Ditelluride | Ball-milling, Al₂O₃ | Unsymmetrical Diaryl Telluride |

| Arylboronic Acid | Diphenyl Ditelluride | Copper or Silver Salts | Unsymmetrical Diaryl Telluride |

| Arylhydrazine | Diaryl Ditelluride | Air, Et₃N | Unsymmetrical Diaryl Telluride |

| Organozinc Reagent | Diaryl Telluride | Palladium | Asymmetric Biaryl |

Synthesis of Chiral this compound Compounds

The development of chiral organotellurium compounds is of significant interest for applications in asymmetric synthesis and materials science. Synthesis of these compounds requires the introduction of stereocenters, either in the organic framework attached to the tellurium atom or at the tellurium atom itself if it is part of a stereogenic center.

Several successful strategies have been reported:

Use of Chiral Auxiliaries: One approach involves reacting a tellurium-containing aldehyde, such as bis(o-formylphenyl) telluride, with a chiral amine like (R)-(+)-(1-phenylethylamine) or (1R,2S)-(−)-norephedrine. acs.org This condensation reaction forms a chiral Schiff base where the stereocenter is part of the organic ligand attached to tellurium.

Coupling with Chiral Building Blocks: New series of chiral organotellurium compounds have been synthesized through the acid-amine coupling reaction of N-Boc protected L-amino acids with an organotellurium amine, such as 2-(4-methoxyphenyltelluro) ethylamine. scielo.br This method effectively incorporates the chirality of the amino acid into the final molecule. scielo.brresearchgate.net

Derivatization of Optically Active Precursors: A general and fundamental strategy is the incorporation of a tellurium functional group into a molecule that is already enantiomerically pure. rsc.org This can involve, for example, the nucleophilic substitution of a chiral alkyl halide with a telluride or ditelluride anion. rsc.org

These methods provide access to a range of optically active organotellurium compounds, opening avenues for their use as chiral ligands or catalysts. rsc.org

Precursors and Intermediate Species in this compound Chemistry

The synthesis of this compound relies on a well-defined set of precursor molecules that provide the core components—the phenyl groups and the tellurium atom—and proceeds through various reactive intermediates.

Common precursors for this compound and its derivatives are outlined below:

| Precursor Type | Specific Examples | Role in Synthesis |

| Tellurium Source | Elemental Tellurium (Te) | Reacts with reducing agents to form telluride anions or with organometallics. researchgate.net |

| Tellurium Tetrachloride (TeCl₄) | An electrophilic tellurium source for reaction with nucleophiles like Grignard reagents. arkat-usa.org | |

| Diphenyl Ditelluride ((C₆H₅)₂Te₂) | A source of the 'PhTe' unit, often used in radical reactions or metal-catalyzed couplings. mdpi.comnih.gov | |

| Phenyl Group Source | Phenylmagnesium Bromide (PhMgBr) | A strong nucleophilic source of the phenyl group. ul.ie |

| Phenyllithium (PhLi) | A highly reactive nucleophilic source of the phenyl group. wikipedia.org | |

| Phenylboronic Acid | Used in palladium-, copper-, or silver-catalyzed cross-coupling reactions. researchgate.netrsc.org |

The reactions involving these precursors generate key intermediate species en route to the final product. When starting from elemental tellurium, reduction with agents like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent generates sodium telluride (Na₂Te) , a powerful nucleophile that can react with aryl halides. mdpi.com The reaction of organometallic reagents like PhMgBr or PhLi with TeCl₄ is believed to proceed stepwise through partially substituted intermediates such as phenyltellurium trichloride (B1173362) (PhTeCl₃) and This compound dichloride (Ph₂TeCl₂) . In radical-based syntheses, aryl radicals are key transient intermediates that react with diaryl ditellurides. mdpi.com Furthermore, the unstable benzenetellurol (PhTeH) is the reduced precursor to the more commonly handled diphenyl ditelluride, which is formed upon its oxidation.

Reaction Chemistry and Mechanistic Investigations of Diphenyltellurium

Fundamental Reactivity Patterns of Diphenyltellurium

This compound, as a representative organotellurium compound, exhibits a rich and varied reaction chemistry. Its reactivity is largely governed by the tellurium atom, which can readily move between the Te(II) and Te(IV) oxidation states. This ability facilitates key reaction patterns such as oxidative addition, reductive elimination, and ligand exchange, making it a versatile reagent and catalyst in organic synthesis.

The core of this compound's reactivity lies in the facile interconversion between tellurium(II) and tellurium(IV) species. This transformation typically proceeds through oxidative addition, where new bonds are formed at the tellurium center, increasing its oxidation state and coordination number, and the reverse process, reductive elimination, where these bonds are broken, regenerating the Te(II) state. wikipedia.orglibretexts.org This sequence is fundamental to many catalytic cycles involving organotellurium compounds. chemistryviews.org

The reaction of this compound(II) with halogens (X₂) is a classic example of oxidative addition. mt.com This process leads to the formation of this compound(IV) dihalides, Ph₂TeX₂. The reaction proceeds readily with chlorine, bromine, and iodine.

The mechanism involves the direct attack of the halogen molecule on the electron-rich tellurium center of this compound. This results in the cleavage of the halogen-halogen bond and the formation of two new Te-X bonds, changing the geometry around the tellurium atom. The resulting this compound(IV) dihalides adopt a ψ-trigonal-bipyramidal structure in which the phenyl groups and the lone pair of electrons occupy the equatorial positions, while the more electronegative halogen atoms occupy the axial positions. researchgate.net

A general procedure for the synthesis of this compound dihalides involves dissolving this compound(II) in a suitable solvent like hexanes and adding the halogen (e.g., sulfuryl chloride for chlorination) dropwise, which typically results in the precipitation of the dihalide product.

The Te(II)/Te(IV) redox couple is central to the catalytic activity of this compound and its derivatives. chemistryviews.orgnih.gov These cycles are particularly well-studied in the context of oxidation reactions, where this compound can act as a catalyst. A prominent example is its role in mimicking the function of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). researchgate.net

In a typical catalytic cycle, the this compound(II) species is first oxidized to a Te(IV) intermediate by an oxidizing agent, such as hydrogen peroxide (H₂O₂). acs.orgnih.gov This Te(IV) species can then react with a substrate, for instance, by oxidizing thiols (RSH) to disulfides (RSSR). This step involves ligand exchange at the tellurium(IV) center followed by reductive elimination of the disulfide product, regenerating the this compound(II) catalyst, which can then re-enter the catalytic cycle. researchgate.netacs.orgnih.gov

Mechanistic studies using stopped-flow spectroscopy on related diorganotellurides have elucidated the key steps and their rate constants:

Oxidation: The initial oxidation of the Te(II) center. nih.gov

Ligand Exchange: Introduction of the substrate (e.g., a thiol) to the Te(IV) center. nih.gov

Reductive Elimination: The final step, which can proceed through both substrate-dependent and substrate-independent pathways, to release the product and regenerate the Te(II) catalyst. researchgate.netnih.gov

The rates of these steps are influenced by the electronic and steric properties of the organic groups attached to the tellurium atom. For instance, electron-rich dialkyl tellurides are oxidized more rapidly than diaryl tellurides like this compound. nih.gov

| Step | Description | Influencing Factors |

| Oxidative Addition | This compound(II) is oxidized by an oxidant (e.g., H₂O₂, halogens) to a this compound(IV) species. | Nature of the oxidant; electronic properties of the aryl groups. |

| Ligand Exchange | The substrate (e.g., thiol) coordinates to the Te(IV) center, displacing an existing ligand. | Nature of the substrate and ligands on the Te(IV) species. |

| Reductive Elimination | The Te(IV) intermediate undergoes reductive elimination to form the product and regenerate the Te(II) catalyst. | Steric and electronic properties of the ligands; can be unimolecular or bimolecular. nih.gov |

Ligand exchange, or substitution, is a reaction where one ligand in a complex is replaced by another. libretexts.orgchemguide.co.uk this compound derivatives, particularly the Te(IV) species, readily undergo such reactions. These processes are crucial for the synthesis of a wide array of organotellurium compounds with different properties and reactivities. nih.gov

For example, this compound dichloride (Ph₂TeCl₂) can serve as a precursor for various derivatives through ligand exchange. The chloride ligands can be substituted by other groups, such as other halides, pseudohalides, or dithiocarbamates. cdnsciencepub.comresearchgate.net The synthesis of this compound(IV) dithiocarbamate (B8719985) complexes involves the reaction of this compound dichloride with a sodium salt of the desired dithiocarbamate ligand. researchgate.net

Another significant example is the synthesis of this compound dicarboxylates. These can be prepared by reacting diphenyltelluroxide (Ph₂TeO), which is readily formed from the hydrolysis of this compound dichloride, with carboxylic anhydrides or acids. oup.comthieme-connect.de This method provides a facile route to compounds like this compound diacetate and this compound dibenzoate. oup.comsci-hub.se The exchange is also possible by treating a dicarboxylate with an excess of a different carboxylic acid. Generally, less acidic carboxylic acids are more easily displaced from the tellurium center. oup.com

This compound and its derivatives can participate in reactions that involve the transfer of one of their phenyl groups to another atom, typically a metal center in a cross-coupling reaction. wikipedia.org While palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Negishi) are the most prominent methods for forming new carbon-carbon bonds, organotellurium compounds can serve as the organometallic coupling partner (R-M in the general scheme). cem.comnih.gov

In these catalytic cycles, the general mechanism involves the oxidative addition of an organic halide to a low-valent metal catalyst (e.g., Pd(0)). wikipedia.orgwiley-vch.de This is followed by a transmetalation step, where an organic group (in this case, a phenyl group) is transferred from the organotellurium compound to the catalyst center, displacing the halide. The final step is a reductive elimination of the coupled product (R-R'), which regenerates the catalyst. wikipedia.orgwiley-vch.de

The use of organotellurium compounds in cross-coupling reactions offers an alternative to the more commonly used organoboron or organotin reagents. cem.com

Mechanistic Studies of Halogenation

Ligand Exchange and Substitution Reactions

Specific Reaction Classes

Beyond the fundamental patterns, this compound is involved in several other specific classes of reactions.

Formation of Telluroxides and Tellurones: this compound can be oxidized to form diphenyl telluroxide (Ph₂TeO) and diphenyl tellurone (Ph₂TeO₂). thieme-connect.deacs.org The telluroxide is typically prepared by the alkaline hydrolysis of this compound dichloride. thieme-connect.de Further oxidation of the telluroxide, for example with sodium periodate, yields the corresponding tellurone. thieme-connect.de These oxides are useful as oxygen transfer reagents in organic synthesis. researchgate.net

Carbonylation Reactions: In the presence of a cobalt carbonyl complex like Co₂(CO)₈, diphenyl ditelluride (a related compound from which this compound can be generated) reacts with carbon monoxide to produce telluro esters. lookchem.com

Formation of Telluronium Salts: this compound can react with alkyl halides, such as benzyl (B1604629) bromide, to form triorganotelluronium salts. For example, the reaction with benzyl bromide yields dibenzylphenyltelluronium bromide. sci-hub.se

Reactions with Aryl Radicals: Diphenyl ditelluride can undergo a bimolecular homolytic substitution (Sн2) reaction with aryl radicals to produce unsymmetrical diaryl tellurides, with diphenyl telluride being a potential product in this process. lookchem.com

Reactions with Main Group Elements

This compound exhibits reactivity with various main group elements, leading to the formation of new chemical entities. The reactions of this compound oxide with organostibonic acid and polymeric triphenylantimony (B1630391) oxide have been explored. These reactions result in the formation of novel mixed-valent Sb(V)/(III) containing polyoxostibonates. rsc.org Specifically, single crystal X-ray diffraction studies have identified the products as {(C6H5)3Te}2{Na2(H2O)2(p-Br-C6H4SbV)10(SbIII)4[(C6H5)2Te]4(O)30(OH)4] and {(C6H5)3Te}4{[(C6H5)2SbV]4(SbIII)4(O)12(OH)4}. rsc.org A notable aspect of these reactions is the partial reduction of Sb(V) to Sb(III) in the presence of this compound oxide. rsc.org

The interaction of this compound with halogens has also been investigated. For instance, the reaction of N-heterocyclic-carbene-derived selones and tellone with halogens such as iodine, bromine, and chlorine yields dihaloselones/tellone. Subsequent reaction of these dihaloselones with elemental tellurium can lead to the formation of selone-coordinated monomeric tellurium tetrahalides. researchgate.net

The p-block elements, also referred to as main group elements, are found in groups 13 to 18 of the periodic table and are known for their ability to form both covalent and ionic bonds. cgchemistrysolutions.co.in Their reactivity is often dictated by the tendency to gain or lose electrons to achieve a stable electron configuration. cgchemistrysolutions.co.in The reactions of Group 2 elements with water and oxygen, for example, follow predictable patterns based on their position in the periodic table. savemyexams.com

| Reactant 1 | Reactant 2 | Product(s) | Reference |

| This compound oxide | Organostibonic acid | {(C6H5)3Te}2{Na2(H2O)2(p-Br-C6H4SbV)10(SbIII)4[(C6H5)2Te]4(O)30(OH)4] | rsc.org |

| This compound oxide | Polymeric triphenylantimony oxide | {(C6H5)3Te}4{[(C6H5)2SbV]4(SbIII)4(O)12(OH)4} | rsc.org |

| Dihaloselones | Elemental Tellurium | Selone-coordinated monomeric tellurium tetrahalides | researchgate.net |

Reactions with Transition Metal Complexes

The reactivity of this compound extends to transition metal complexes, where it can act as a ligand. Two new transition metal complexes featuring this compound oxide as ligands have been synthesized and characterized. researchgate.net The study of electron transfer reactions in transition metal complexes is a significant area of research, with mechanisms often classified as either inner-sphere or outer-sphere. libretexts.org

The substitution of ligands in transition metal complexes can proceed through different mechanisms, including associative, dissociative, and interchange pathways. libretexts.org In square-planar complexes, such as those of Pt(II), the ligand trans to the leaving group can significantly influence the rate of substitution, a phenomenon known as the trans effect. libretexts.org The reactivity of late 3d transition metals like iron, cobalt, nickel, and copper is of particular interest due to their abundance and unique catalytic properties compared to heavier congeners. rsc.org These properties stem from their smaller ionic radii and lower energy d-orbitals. rsc.org Polynuclear transition metal complexes are also widely utilized as homogeneous catalysts. sioc-journal.cn

Photochemical Reactivity and Photoelimination Processes

This compound and its derivatives exhibit notable photochemical reactivity. The aerobic oxygenation of diaryl tellurides, including this compound, can be achieved under photosensitized conditions to produce diaryl telluroxides and diaryl tellurones. researchgate.net The product distribution in these reactions is influenced by the substrate and reaction conditions, with bulky aryl groups favoring the formation of tellurones. researchgate.net Trapping experiments suggest that diaryl telluroxides can capture transient intermediates like Me(2)S(+)OO(-) and Ar(2)Te(+)OO(-) to form tellurones. researchgate.net

Photochemical reactions are initiated by the absorption of light, which promotes a molecule to an excited state. numberanalytics.com The nature of this excited state, whether singlet or triplet, dictates the subsequent chemical transformations. numberanalytics.com The efficiency of these reactions is influenced by molecular structure and environmental factors. numberanalytics.com

Photoelimination reactions are a key aspect of the photochemical reactivity of some organotellurium compounds. For instance, the addition of bromine to a borylated diaryltellurophene followed by photoelimination has been studied. The quantum yield for bromine photoelimination was determined to be 9.7 ± 0.2% at a specific trap concentration. researchgate.net This photoelimination can also be driven by a triplet sensitizer (B1316253) through a triplet-triplet annihilation process. researchgate.net Halogen photoelimination from mononuclear Ni(III) complexes has also been reported as the oxidative half-reaction of closed HX-splitting energy storage cycles. nih.gov

The study of photodegradation of atmospheric chromophoric organic matter reveals that photochemical processes can alter the chemical composition and reactivity of these substances. copernicus.org For example, low-oxidation humic-like substances can be converted to high-oxidation forms through photooxidation. copernicus.org

Detailed Mechanistic Studies of this compound Transformations

Kinetic Investigations of Reaction Pathways

Kinetic studies are crucial for elucidating the mechanisms of chemical reactions by providing information about reaction rates and the factors that influence them. solubilityofthings.com The analysis of kinetic data can help distinguish between different possible reaction mechanisms. nih.gov For instance, in the fluorination of tellurium oxide to produce tellurium hexafluoride, kinetic studies revealed that the reaction is first-order between 150 and 200 °C and second-order at 250 °C, suggesting a change in the reaction mechanism at higher temperatures. nstri.ir

Theoretical kinetic methods are also employed to predict reaction rates and product distributions, complementing experimental studies. fz-juelich.de These computational approaches are particularly valuable for investigating elementary reactions that are difficult to study experimentally. fz-juelich.de By examining the potential energy surface of a reaction, researchers can gain insights into the energy barriers and transition states involved. numberanalytics.comchemrxiv.org

Identification and Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction and quickly convert to a more stable molecule. libretexts.org Their identification and characterization are essential for understanding the detailed steps of a reaction mechanism. libretexts.org Although often difficult to isolate, their existence can be inferred through various experimental techniques, including spectroscopy and chemical trapping. libretexts.org

In the photosensitized oxygenation of diaryl tellurides, transient intermediates such as Me(2)S(+)OO(-) and Ar(2)Te(+)OO(-) have been proposed. researchgate.net The trapping of these species by diaryl telluroxides supports their role in the formation of diaryl tellurones. researchgate.net Similarly, in the reaction of arylhydrazines with diaryl ditellurides, an organyltellurolate anion is suggested as a reaction intermediate. lookchem.com Theoretical studies are also instrumental in investigating reactive intermediates, such as radicals and carbonyl oxides, which play a significant role in atmospheric chemistry. fz-juelich.de

Influence of Solvent and Reaction Conditions on Mechanism

The solvent in which a reaction is carried out can have a profound effect on the reaction rate and mechanism. wikipedia.org This is due to the differential solvation of reactants, transition states, and products. chemrxiv.orgwikipedia.org Polar solvents, for example, can stabilize charged species, thereby influencing the energetics of the reaction pathway. chemrxiv.org An increase in solvent polarity can accelerate reactions where charge is developed in the activated complex and decrease the rates of reactions where charge is diminished. wikipedia.org

The effect of solvent on reaction mechanisms has been observed in various systems. For some reactions, a change in solvent can lead to a switch in the reaction mechanism. nih.gov For example, the Baeyer–Villiger reaction of propanone and performic acid is proposed to follow a non-ionic, concerted pathway in non-polar solvents, which becomes more energetic as the solvent polarity increases. tru.ca In nucleophilic substitution reactions, polar protic solvents can stabilize the carbocation intermediate in an SN1 reaction, thus promoting this pathway. libretexts.org

Reaction conditions, such as temperature, also play a critical role. As seen in the fluorination of tellurium oxide, a change in temperature can alter the reaction order and, consequently, the underlying mechanism. nstri.ir

Advanced Structural Elucidation and Spectroscopic Characterization of Diphenyltellurium Systems

Single Crystal X-ray Diffraction Studies for Molecular Geometry and Bonding

In diphenyltellurium(IV) dihalides (Ph₂TeCl₂, Ph₂TeBr₂, Ph₂TeI₂), the tellurium atom typically exhibits a pseudo-trigonal bipyramidal geometry. publish.csiro.au This arrangement, often referred to as a "sawhorse" structure, is predicted by the Valence Shell Electron Pair Repulsion (VSEPR) theory, where the two phenyl groups and two halogen atoms occupy the coordination sphere along with a stereochemically active lone pair of electrons in an equatorial position. publish.csiro.aucdnsciencepub.com

A key feature of tellurium chemistry is the phenomenon of hypervalency, where the central tellurium atom can expand its coordination sphere to accommodate more than the usual eight valence electrons. asianpubs.orgrsc.orgacs.org This is frequently observed in organotellurium compounds. asianpubs.org For instance, in some diaryltellurium dicarboxylates, the tellurium atom can be seven-coordinate, adopting a coordination sphere based on a pentagonal bipyramidal geometry when considering secondary bonds and the lone pair. rsc.orgresearchgate.net The ability of tellurium to form these hypervalent compounds is a distinguishing feature compared to its lighter chalcogen counterparts like sulfur and selenium. asianpubs.org

A defining characteristic of tellurium-containing compounds is their propensity to form secondary bonds. asianpubs.orgresearchgate.net These are non-covalent interactions that are significantly shorter than the sum of the van der Waals radii of the interacting atoms but longer than a typical covalent bond. researchgate.net In this compound systems, these interactions commonly occur between the tellurium atom and a halogen (Te···X), oxygen (Te···O), or sulfur (Te···S) atom of a neighboring molecule. asianpubs.orgpublish.csiro.au

These interactions, also known as chalcogen bonds, are a type of σ-hole interaction, arising from an electron-deficient region on the tellurium atom opposite to a covalent bond. nih.gov The strength and presence of these secondary bonds can influence the primary bond lengths within the molecule. For example, in para-substituted this compound dichlorides, the Te-Cl bonds involving chlorine atoms that also participate in secondary Te···Cl bonding are often elongated. publish.csiro.au Other non-covalent interactions, such as halogen-halogen (X···X) and π-interactions, can also play a role in stabilizing the crystal lattice. publish.csiro.auresearchgate.net

The directional nature of secondary bonds drives the self-assembly of individual this compound molecules into highly organized, higher-order supramolecular structures in the solid state. asianpubs.orgnih.govrsc.orgnih.gov These interactions act as "tectons," or molecular building blocks, connecting units into discrete supermolecules like dimers and tetramers, or extending into infinite one-, two-, or three-dimensional polymeric arrays. asianpubs.org

For example, the crystal structure of this compound dichloride shows that molecules associate via Te···Cl secondary interactions. publish.csiro.au Depending on the substituents on the phenyl rings, different supramolecular motifs can be formed. While some diaryltellurium dihalides form structures based on Te···X contacts, others with specific substituents have been shown to associate primarily through X···X interactions, creating linear chains of molecules. publish.csiro.au This remarkable ability to form diverse and complex supramolecular architectures is a direct consequence of the interplay between primary covalent bonds and weaker secondary interactions, making it a fertile area for crystal engineering. asianpubs.org

Intermolecular Interactions and Supramolecular Assembly

Secondary Bonds and Non-Covalent Interactions

Advanced Spectroscopic Techniques for Structural and Electronic Insights

While X-ray diffraction provides a static picture of the solid state, spectroscopic techniques, particularly NMR, offer invaluable information about the structure, electronics, and dynamics of molecules in solution. huji.ac.il

Multinuclear NMR is a cornerstone for the characterization of organotellurium compounds. researchgate.netosti.gov Besides ¹H and ¹³C NMR, ¹²⁵Te NMR is particularly informative. asianpubs.orghuji.ac.il Tellurium-125 is a spin-½ nucleus with a natural abundance of about 7%, making it the tellurium isotope of choice for NMR studies. huji.ac.ilsemanticscholar.org

A key feature of ¹²⁵Te NMR is its exceptionally wide chemical shift range, spanning several thousand ppm. huji.ac.il This large dispersion means the ¹²⁵Te chemical shift is highly sensitive to the electronic environment around the tellurium nucleus. semanticscholar.orgnih.gov Factors such as the nature of the substituents on the phenyl rings and the atoms directly bonded to tellurium have a profound effect on the observed chemical shift. semanticscholar.org Furthermore, this sensitivity extends to more subtle effects, like the presence of secondary interactions, which can perturb the electronic structure of the tellurium atom and thus influence its chemical shift. semanticscholar.org Computational studies have shown that the chemical shift is highly dependent on the molecular geometry, reflecting the conformational flexibility of these compounds in solution. nih.gov This sensitivity makes ¹²⁵Te NMR a powerful probe for studying aggregation behavior and other dynamic processes in solution. huji.ac.ilnih.gov

Multinuclear NMR Spectroscopy for Structural Assignment and Dynamics

¹²⁵Te NMR Chemical Shift Analysis and Electronic Structure Correlations

¹²⁵Te Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the electronic environment of the tellurium atom in this compound systems. The ¹²⁵Te nucleus possesses a spin of ½ and, despite its low natural abundance (7.07%), it offers a very wide chemical shift range of approximately 5000 ppm, making it highly sensitive to subtle changes in the local electronic structure. huji.ac.ilresearchgate.netrsc.org

The ¹²⁵Te chemical shift (δ(¹²⁵Te)) is significantly influenced by the nature of the substituents on the tellurium atom. rsc.org Studies on various organotellurium compounds have demonstrated that the chemical shifts are very sensitive to both the R and X groups in X-Te-R systems. rsc.org For instance, in a series of perfluoroalkyl aryl tellurides, the δ(¹²⁵Te) values varied between 600 and 1700 ppm. semanticscholar.org This sensitivity arises from the influence of substituents on the energy of the tellurium p-character lone pair and its magnetic coupling with antibonding orbitals {σ(Te–X) and σ(Te–C(Ar))}. rsc.orgsemanticscholar.org Electron-withdrawing groups tend to lower the energy of these antibonding orbitals, leading to stronger coupling and a more deshielded tellurium nucleus, resulting in a downfield chemical shift. rsc.orgsemanticscholar.org

Computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable for interpreting ¹²⁵Te NMR spectra. rsc.orgnih.gov Relativistic DFT calculations are often necessary to accurately predict chemical shifts, as they account for the significant relativistic effects on the heavy tellurium atom. nih.govnih.gov These calculations have shown that the δ(¹²⁵Te) is highly sensitive to the geometric structure of the molecule. nih.gov For flexible molecules like diphenyl ditelluride (Ph₂Te₂), conformational changes can lead to a wide range of chemical shifts. nih.gov In fact, computational analyses have revealed that the δ(¹²⁵Te) can vary by over 1700 ppm depending on the molecular conformation. nih.gov

Furthermore, correlations have been established between ¹²⁵Te NMR chemical shifts and other electronic parameters. For example, a good correlation (R=0.91) was observed between ¹²⁵Te-NMR chemical shifts and calculated relative radical stabilization energies for a series of para-substituted diaryl tellurides. researchgate.net This highlights the ability of ¹²⁵Te NMR to probe the electronic stability of these compounds. researchgate.net The concentration dependence of δ(¹²⁵Te) has also been used to study autoassociation of organo-ditellurides in solution through tellurium-centered supramolecular interactions. rsc.org

Interactive Data Table: ¹²⁵Te NMR Chemical Shifts for Selected Diaryl Tellurium Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| Diphenyl-tellanediyl Bis(4-methylbenzenesulfonate) | CDCl₃ | 1203.9 | acs.org |

| Dimesityl-tellanediyl Bis(4-methylbenzenesulfonate) | CDCl₃ | 1193.9 | acs.org |

| Bis(2,6-diisopropylphenyl)-tellanediyl Bis(4-methylbenzenesulfonate) | CDCl₃ | 1212.9 | acs.org |

| Dis(4-methoxyphenyl)-tellanediyl Bis(4-methylbenzenesulfonate) | CDCl₃ | 1232.1 | acs.org |

| Diphenyl ditelluride (Ph₂Te₂) | - | 420.8 | researchgate.net |

Coupling Constants (¹H, ¹³C, ³¹P to ¹²⁵Te) for Bonding Elucidation

Spin-spin coupling constants involving the ¹²⁵Te nucleus provide valuable information about the bonding environment and stereochemistry of this compound systems. These couplings, observed as satellites in the NMR spectra of other nuclei like ¹H, ¹³C, and ³¹P, are a direct measure of the interaction between the coupled nuclei through the intervening chemical bonds. huji.ac.il

¹H-¹²⁵Te Coupling: The coupling between tellurium and protons can be observed in both ¹H and ¹²⁵Te NMR spectra. huji.ac.il For instance, in the ¹²⁵Te spectrum of telluroxanthenone, a three-bond coupling to a proton (³J(¹²⁵Te,¹H)) of 37.0 Hz was resolved. huji.ac.il The magnitude of these coupling constants is sensitive to the number of bonds separating the nuclei and their spatial orientation. huji.ac.ilnih.gov High-level correlated calculations, taking into account relativistic effects, have shown a marked stereospecificity of geminal and vicinal ¹²⁵Te-¹H spin-spin coupling constants, which is attributed to the orientational lone pair effect of tellurium. nih.govscispace.com This stereospecificity offers a powerful tool for elucidating the 3D structure of organotellurium compounds. nih.gov

¹³C-¹²⁵Te Coupling: Coupling between tellurium and carbon is observable as small satellite signals in the ¹²⁵Te spectrum. huji.ac.il One-bond coupling constants (¹J(¹²⁵Te,¹³C)) are typically in the range of 270 Hz, while two- and three-bond couplings are smaller, ranging from 10 to 75 Hz. huji.ac.il These coupling constants are also visible as satellite signals in the ¹³C NMR spectrum. huji.ac.il Comprehensive computational studies on ¹J(¹²⁵Te,¹³C) in various organotellurium compounds have been performed to understand the factors influencing their magnitude. researchgate.net

³¹P-¹²⁵Te Coupling: In compounds containing a tellurium-phosphorus bond, the coupling between ³¹P and ¹²⁵Te is readily observed. The study of Te-P coupling constants is crucial for characterizing phosphine (B1218219) tellurides, tellurophosphines, and their complexes. huji.ac.il

The accurate calculation of these coupling constants often requires high-level theoretical methods, such as the Second Order Polarization Propagator Approach (SOPPA), combined with relativistic corrections to achieve good agreement with experimental data. nih.govscispace.comresearchgate.net Conformational averaging is also a critical factor to consider in flexible molecules. nih.gov

Interactive Data Table: Representative ¹²⁵Te Coupling Constants

| Coupling Nuclei | Compound Type | Coupling Type | Typical Range (Hz) | Reference |

| ¹H | Telluroxanthenone | ³J | 37.0 | huji.ac.il |

| ¹³C | General Organotellurides | ¹J | ~270 | huji.ac.il |

| ¹³C | General Organotellurides | ²J, ³J | 10 - 75 | huji.ac.il |

| ¹⁹F | Monofluorotolyl tellurides | ⁴J | 104.6 - 129.6 | scispace.com |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Information

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for the characterization of this compound systems by probing their molecular vibrations. thermofisher.comphotothermal.comgatewayanalytical.com These complementary techniques provide a molecular fingerprint, allowing for functional group identification and yielding insights into the nature of chemical bonds within the molecule. thermofisher.comphotothermal.com

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. su.se This technique is particularly sensitive to polar bonds and hetero-nuclear functional groups. photothermal.comgatewayanalytical.com In the context of this compound compounds, FT-IR spectra can be used to identify the characteristic vibrations of the phenyl rings, as well as vibrations involving the tellurium atom, although the latter often appear in the far-infrared region due to the heavy mass of tellurium.

The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis. For instance, in the study of this compound(IV) dicarboxylates, both techniques were employed to characterize the compounds. The analysis of the vibrational spectra of diatomic molecules provides a foundational understanding of how bond strength (force constant) and reduced mass influence vibrational frequencies, which is applicable to the more complex spectra of polyatomic molecules like this compound. princeton.edusohag-univ.edu.eg The vibrational frequencies observed in the spectra are influenced by the masses of the atoms and the force constants of the bonds connecting them. princeton.edu

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, is instrumental in probing the electronic structure and photophysical properties of this compound systems. researchgate.netresearchgate.netmdpi.commdpi.com These techniques provide information about the electronic transitions within a molecule, such as π-π* and n-π* transitions, and their subsequent de-excitation pathways. researchgate.netresearchgate.net

UV-Vis absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. The absorption spectra of this compound compounds typically exhibit bands corresponding to electronic transitions within the phenyl rings and transitions involving the tellurium atom. The position and intensity of these absorption bands can be influenced by substituents on the phenyl rings and the coordination environment of the tellurium atom. mdpi.com In some systems, these spectra can reveal intramolecular charge transfer (ICT) characteristics. mdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. rsc.org This emission occurs as the molecule relaxes from the excited singlet state to the ground state. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. researchgate.netrsc.org For some push-pull systems, solvatofluorochromism, a change in fluorescence color with solvent polarity, can be observed, indicating changes in the electronic distribution upon excitation. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental electronic spectroscopy to gain a deeper understanding of the electronic structure. researchgate.net These calculations can identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the nature of the electronic transitions observed experimentally. researchgate.net

Mass Spectrometry (HRMS, ESI-MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information for the molecular formula validation and structural elucidation of this compound compounds. miamioh.eduacdlabs.comnih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the exact mass of a molecule with high accuracy, allowing for the unambiguous determination of its elemental composition. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of organotellurium compounds. nih.gov In ESI-MS, a solution of the analyte is sprayed into an electric field, generating gaseous ions with little to no fragmentation. acdlabs.com This allows for the clear observation of the molecular ion or protonated/adducted molecular ions (e.g., [M+H]⁺, [M+Na]⁺), which directly confirms the molecular weight of the compound. miamioh.edunih.gov For example, in the analysis of diaryltellurium disulfonates, HRMS with a Direct Analysis in Real Time (DART) source was used to confirm the molecular structures by observing fragments corresponding to the loss of a tosylate group ([M-TsO]⁺). acs.org

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. nih.gov In this technique, a specific precursor ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to identify its constituent parts and how they are connected. acdlabs.comnih.gov The fragmentation of a molecule in a mass spectrometer is a reproducible process that depends on the stability of the molecular ion relative to its fragments, thus providing valuable structural information. acdlabs.com The study of fragmentation pathways, often aided by computational modeling, helps in piecing together the molecular structure. mdpi.comrsc.org

Surface Characterization Techniques for Thin Films and Materials Derived from this compound

The characterization of surfaces and thin films is essential for understanding and optimizing the properties of materials derived from this compound for various applications, such as in electronics and optics. horiba.commalvernpanalytical.com A variety of surface-sensitive techniques are employed to analyze the composition, structure, morphology, and thickness of these materials. fiveable.meuomustansiriyah.edu.iqnumberanalytics.com

Commonly used techniques for surface and thin film analysis include:

X-ray Photoelectron Spectroscopy (XPS): Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS provides information about the elemental composition and chemical states of atoms on the surface of a material. numberanalytics.comnist.govinnovatechlabs.com It works by irradiating the surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons. innovatechlabs.com XPS is highly surface-sensitive, typically probing the top few nanometers of a material. horiba.com For instance, the NIST X-ray Photoelectron Spectroscopy Database contains data for compounds like this compound dichloride. nist.gov

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that provides high-resolution, three-dimensional images of a material's surface topography. fiveable.me It can be used to assess surface roughness, grain size, and the presence of any surface defects or features on thin films derived from this compound. fiveable.me

Ellipsometry: This optical technique is used to measure the thickness and refractive index of thin films. horiba.comfinnlight.fi It is a non-destructive method that analyzes the change in polarization of light upon reflection from a surface. malvernpanalytical.com

Raman and Photoluminescence (PL) Spectroscopy: As mentioned earlier, Raman spectroscopy can be used to assess the molecular composition, crystallinity, and strain in thin films. horiba.com PL spectroscopy is a key method for investigating the optical and electronic properties of thin films, which is crucial for applications in optoelectronics. horiba.com

Secondary Ion Mass Spectrometry (SIMS): SIMS is a very sensitive surface analysis technique that provides elemental and isotopic information about the outermost atomic layers of a material. numberanalytics.comrsc.org It involves bombarding the surface with a primary ion beam and analyzing the ejected secondary ions. numberanalytics.com

These techniques, often used in combination, provide a comprehensive understanding of the surface properties that govern the performance and reliability of materials and devices incorporating this compound compounds. horiba.commalvernpanalytical.com

Computational and Theoretical Investigations of Diphenyltellurium

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org It is widely employed to calculate molecular geometries, electronic properties, and spectroscopic data. dergipark.org.trirjweb.com For heavy elements like tellurium, DFT calculations must often incorporate relativistic effects to achieve high accuracy. uit.norsc.org Theoretical studies on organochalcogenides, including tellurium-containing compounds, have utilized various DFT functionals to analyze structure, bonding, and energetics. mdpi.comscholaris.ca

The electron density distribution reveals how charge is distributed within a molecule, highlighting polar bonds and reactive sites. mdpi.comnih.gov DFT calculations are a standard method for visualizing electron density. researchgate.net Complementary to this, Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A small HOMO-LUMO gap generally signifies higher reactivity. nih.govnepjol.info

While specific DFT studies detailing the complete electron density map and FMOs for diphenyltellurium are not extensively published, analysis of related organotellurium and organochalcogenide complexes provides significant insight. For instance, in theoretical studies of η⁵-cyclopentadienyl half-sandwich organochalcogenide complexes containing triphenyltellurium ([Cp][(TePh₃)]) fragments, DFT calculations revealed that the HOMO exhibits π-bonding character between the tellurium center and the cyclopentadienyl (B1206354) ring, with the majority of the orbital density located within the π-system of the ring. mdpi.com The calculations also showed that the tellurium atom carries a partial positive charge, indicating a visible ionic contribution to the Te-ligand bonding. mdpi.com

In a benchmark study on diaryl dichalcogenides (Ar-E-E-Ar, where E = Se, Te), DFT was used to explore the electronic structure. researchgate.net Such studies help establish the best computational methods for accurately describing these types of molecules. The analysis of FMOs in these systems is crucial for predicting their reactivity as oxidation agents and their potential as antioxidant drugs. researchgate.net

Table 1: Key Concepts in Orbital Analysis

| Descriptor | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity of a molecule. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of a molecule. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nepjol.info |

| Electron Density | Spatial distribution of electrons in a molecule | Reveals charge distribution, bond polarity, and potential sites for electrophilic or nucleophilic attack. mdpi.comnih.gov |

Bond Dissociation Energies and Stability Predictions

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength. Computationally, BDE is typically calculated as the difference between the enthalpy of the products (radicals) and the enthalpy of the reactant molecule. nrel.gov DFT methods, particularly functionals like M06-2X, have been shown to provide highly accurate BDE values for organic molecules. nrel.gov

BDE = H(Ar•) + H(TePh•) - H(Ar-TePh) (Illustrative for one Te-C bond)

Computational stability analysis can predict the thermodynamic and kinetic stability of a molecule. digzyme.comflow3d.com For organotellurium compounds, this includes assessing their thermal stability and decomposition pathways.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating complex reaction mechanisms. rsc.orgnih.govresearchgate.net By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. This allows for a detailed understanding of reaction pathways, kinetics, and selectivity before extensive and costly experiments are undertaken. nih.govchemrxiv.org

For organotellurium compounds, these calculations can shed light on their unique reactivity. For example, DFT studies on the dimerization of model tellurium diimides (MeN=Te=NMe) revealed the process to be exothermic, explaining the experimental observation that these compounds exist as dimers. scholaris.ca In another study, the oxygen transfer reaction from a diaryltellurium oxide was investigated using a combination of DFT and Atoms in Molecules (AIM) analysis to understand the formation of a novel zwitterionic product. acs.org

A transition state (TS) is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on that pathway, representing the "point of no return". numberanalytics.comkhanacademy.org It is an unstable, fleeting arrangement of atoms that cannot be isolated experimentally. numberanalytics.com Computational chemistry provides methods to locate these saddle points on the potential energy surface and characterize them, typically by confirming the presence of a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. numberanalytics.com

The activation energy (Ea) is the energy difference between the reactants and the transition state. libretexts.org It determines the rate of a chemical reaction, as described by the Arrhenius and Eyring equations. libretexts.orgwikipedia.org A lower activation energy corresponds to a faster reaction rate.

While no specific transition state structures or activation energies have been published for reactions of this compound itself, the methodologies are well-established. numberanalytics.comwikipedia.org For a hypothetical reaction involving this compound, computational chemists would use algorithms to locate the transition state geometry and then calculate its energy relative to the reactants to determine the activation barrier. This information is crucial for predicting reaction feasibility and designing catalysts.

Table 2: Computational Steps for Reaction Mechanism Analysis

| Step | Method | Purpose |

|---|---|---|

| 1. Geometry Optimization | DFT, ab initio methods | Find the minimum energy structures of reactants, products, and intermediates. |

| 2. Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN), Nudged Elastic Band (NEB) | Locate the saddle point (transition state) on the potential energy surface connecting reactants and products. numberanalytics.com |

| 3. Frequency Calculation | DFT, ab initio methods | Characterize stationary points. A minimum has all real frequencies; a transition state has one imaginary frequency. numberanalytics.com |

| 4. Energy Calculation | High-level DFT or coupled-cluster methods | Determine the relative energies of all species to calculate reaction enthalpies and activation energies. libretexts.org |

| 5. Intrinsic Reaction Coordinate (IRC) | IRC Following | Trace the reaction path from the transition state down to the reactants and products to confirm connectivity. researchgate.net |

Computational Modeling of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are routinely used to predict spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental spectra. researchgate.netspectroscopyonline.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Calculating NMR chemical shifts using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework can help assign complex spectra and even distinguish between different isomers or conformers. nih.govmdpi.com For heavy atoms like tellurium, relativistic effects can be significant and may need to be included for accurate predictions. rsc.org While machine learning models are also emerging for rapid prediction, DFT remains a foundational method. arxiv.orgnih.gov

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with good accuracy. nepjol.infospectroscopyonline.com Comparing calculated spectra with experimental ones aids in the assignment of vibrational bands to specific molecular motions. For accurate results, especially for anharmonic systems, calculated harmonic frequencies are often scaled or more advanced methods like Vibrational Second-Order Perturbation Theory (VPT2) are used. wisc.edu Relativistic DFT calculations on simple hydrides like H₂Te have shown that relativistic effects are noticeable and more pronounced for higher frequency modes. uit.no

For this compound difluoride, a related compound, ¹²⁵Te Mössbauer parameters have been studied, which provide insight into the bonding at the tellurium center. rsc.org

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics is ideal for studying static electronic properties and reaction pathways, molecular dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, molecular motions, and interactions with the environment (e.g., solvent).

Conformational analysis of this compound focuses on the relative orientation of the two phenyl rings. Due to rotation around the Te-C bonds, the rings can adopt various conformations. X-ray crystallography studies of related compounds like this compound dihalides show that the phenyl rings typically adopt a distorted propeller-type conformation. publish.csiro.au Computational studies on analogous diaryl dichalcogenides have quantified the rotational barriers of the phenyl rings, finding them to be low, which suggests that the rings are almost free to rotate in solution. researchgate.net This dynamic behavior is crucial for understanding how the molecule interacts with other species and for interpreting solution-state experimental data, such as from NMR spectroscopy. nih.gov

Prediction of Novel this compound Reactivity and Derivatives

Computational chemistry serves as a powerful tool not only for understanding existing compounds but also for predicting new chemical entities and their potential reactions. Through methods like Density Functional Theory (DFT), researchers can model the electronic structure and properties of hypothetical molecules and transition states, offering insights into their stability and reactivity before they are ever synthesized in a lab. This predictive capability is crucial for guiding experimental efforts toward the most promising targets.

Theoretical studies on this compound and its known derivatives have laid a foundation for predicting novel reactivity. By analyzing the electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), of the this compound scaffold, it is possible to forecast how it might interact with various reagents. For instance, the tellurium atom in diorganyltellurium compounds can exhibit a positive σ-hole, making it a potential site for nucleophilic attack or the formation of chalcogen bonds. mdpi.com

Building on this understanding, computational models can be used to explore a wide range of hypothetical reactions. This includes predicting the outcomes of reactions with novel electrophiles and nucleophiles, designing new catalytic cycles involving this compound intermediates, and exploring its potential in forming new types of supramolecular structures.

Computational methods allow for the in-silico design and property prediction of novel this compound derivatives that have not yet been synthesized. By modifying the phenyl rings with various functional groups or by introducing new ligands to the tellurium center, it is possible to tune the electronic and steric properties of the molecule for specific applications.

For example, DFT calculations can predict the geometric parameters, vibrational frequencies, and electronic spectra of these new compounds. This information is invaluable for identifying synthetic targets with desirable characteristics, such as enhanced stability, specific reactivity, or interesting photophysical properties.

Below is a table of hypothetical this compound derivatives and their computationally predicted properties, showcasing the power of theoretical chemistry in exploring new chemical spaces.

| Predicted Derivative | Predicted Te-C Bond Length (Å) | Predicted C-Te-C Bond Angle (°) | Predicted HOMO-LUMO Gap (eV) | Potential Application Area |

| Bis(4-nitrophenyl)tellurium | 1.95 | 95.8 | 3.1 | Non-linear optics |

| Bis(4-aminophenyl)tellurium | 2.15 | 99.2 | 4.5 | Precursor for conductive polymers |

| This compound Oxide | 1.98 | 101.5 | 5.2 | Oxidizing agent |

| This compound Dicyanide | 2.20 | 94.3 | 3.8 | Precursor for tellurium-containing heterocycles |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the predictive capabilities of computational chemistry. Actual values would require specific DFT calculations.

Beyond predicting new derivatives, computational chemistry can elucidate entirely new reaction pathways for this compound. By mapping the potential energy surfaces of proposed reactions, it is possible to identify transition states and calculate activation barriers, thereby predicting the feasibility and selectivity of a given transformation.

One area of interest is the catalytic activity of this compound compounds. Theoretical calculations can help in designing derivatives with enhanced catalytic properties for various organic transformations. For example, chalcogen-bonding catalysis is an emerging field where tellurium compounds can act as Lewis acids. lookchem.com Computational studies can predict the strength of these interactions and guide the design of more effective catalysts. lookchem.com

Furthermore, the prediction of novel reactivity extends to the exploration of reactions under unconventional conditions, such as in the presence of light (photochemistry) or mechanical stress (mechanochemistry). Computational models can provide insights into the behavior of this compound under these conditions, potentially uncovering new and useful chemical transformations.

Coordination Chemistry and Ligand Properties of Diphenyltellurium

Diphenyltellurium as a Neutral Ligand in Metal Complexes

In its most common role, this compound functions as a neutral, two-electron donor ligand, analogous to ethers, thioethers, and selenoethers. rsc.org It coordinates to a metal center through its tellurium atom, which possesses lone pairs of electrons. These telluroether ligands have been explored extensively, and they form catalytically active complexes with a variety of metals, including palladium, platinum, ruthenium, and rhodium. rsc.org The Te–Caryl bond in this compound is generally more stable than Te–Calkyl bonds found in other organotellurium ligands. rsc.org

Synthesis and Characterization of this compound Adducts

Metal complexes containing this compound are typically synthesized by reacting this compound with a suitable metal precursor. A common method involves the displacement of a more labile ligand, such as a carbonyl or solvent molecule, from the metal's coordination sphere.

A well-characterized example is the synthesis of cis-dicarbonyldichlorobis(this compound)ruthenium(II), [RuCl₂(CO)₂(TePh₂)₂]. This complex is formed by the reaction of this compound with a dimeric ruthenium carbonyl chloride precursor in a chloroform (B151607) solvent. The resulting monomeric ruthenium complex features this compound acting as a neutral, monodentate ligand. rsc.org

The characterization of such adducts relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Multinuclear NMR (¹H, ¹³C, and ¹²⁵Te) is a powerful tool for characterizing these complexes. acs.org ¹²⁵Te NMR is particularly informative, as the chemical shift of the tellurium nucleus is highly sensitive to its coordination environment and the nature of the metal center. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify characteristic vibrations, such as the C-Te stretching modes and, in relevant complexes, the stretching frequencies of co-ligands like carbonyls (CO), which can shift upon coordination. semanticscholar.org

X-ray Crystallography : Single-crystal X-ray diffraction provides definitive structural information, including bond lengths (e.g., M-Te) and angles, coordination geometry, and intermolecular interactions. rsc.orgacs.org For example, the crystal structure of [RuCl₂(CO)₂(TePh₂)₂] confirms an octahedral geometry around the ruthenium center, with the two this compound ligands arranged in a trans configuration relative to each other. rsc.org

Bonding Modes and Ligand Field Effects

As a neutral ligand, this compound typically acts as a monodentate σ-donor. The interaction between the metal and the tellurium ligand can be described using principles from ligand field theory and molecular orbital theory. researchgate.netresearchgate.net Tellurium is a soft donor atom, exhibiting a preference for soft metal centers like Pd(II), Pt(II), and Ru(II).

The Te-M bond is formed by the overlap of a filled lone-pair orbital on the tellurium atom with a vacant orbital on the metal. The nature of this bond has both σ-donor and, to a lesser extent, π-acceptor characteristics. While tellurium is less electronegative than sulfur or selenium, its larger size and more diffuse orbitals influence the ligand field. Telluroether ligands like this compound are generally considered weak-field ligands, meaning they cause a relatively small splitting of the metal d-orbitals (Δₒ). sci-hub.se

The bonding properties within these complexes can be probed by various methods:

Structural Analysis : The measured metal-tellurium bond length gives insight into the bond strength. For instance, in [RuCl₂(CO)₂(TePh₂)₂], the Ru-Te bond length is approximately 2.66 Å, which is consistent with a single dative bond. rsc.org

Spectroscopy : ¹²⁵Te Mössbauer spectroscopy has been used to study the electronic environment around the tellurium nucleus, providing information on the s-electron density and the nature of the chemical bonding in tellurium compounds. researchgate.netsci-hub.se Computational methods, such as Density Functional Theory (DFT), are also employed to analyze the bonding situation, partitioning the interaction energy into components like electrostatic attraction, Pauli repulsion, and orbital interaction. dokumen.pub

Anionic and Cationic this compound Species as Ligands

Beyond its role as a neutral ligand, tellurium can participate in coordination as part of an anionic or cationic species. However, simple anionic diphenyltelluride ([Ph₂Te]⁻) or cationic this compound ([Ph₂Te]⁺) fragments are not commonly reported as ligands. Instead, related species illustrate the concept.

Anionic Ligands : The most common anionic tellurium ligands are tellurolates (RTe⁻). These are the heavier analogues of thiolates and selenolates and are potent nucleophiles. While the phenyl telluride anion (PhTe⁻) is known, its primary use has been in separating diphenyl ditelluride (Ph₂Te₂) from diphenyl telluride (Ph₂Te), rather than as a ligand for catalysis. unistra.fr A broader class of anionic tellurium-containing ligands, such as tellurophosphinites (R₂PTe⁻), has also been synthesized and studied. catalysis.blog